1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an iodine atom attached to the indazole core, along with two ester functional groups.
Scientific Research Applications
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the iodination of a suitable indazole precursor, followed by esterification reactions to introduce the tert-butyl and methyl groups. The reaction conditions often involve the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Iodination: Iodine or iodinating agents such as N-iodosuccinimide (NIS) are commonly used.
Esterification: Alcohols and acid catalysts are used to form ester groups.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze ester groups.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of the indazole compound can be formed.
Carboxylic Acids: Hydrolysis of ester groups results in the formation of carboxylic acids.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and ester groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 3-methyl 5-bromo-1H-indazole-1,3-dicarboxylate: Similar structure with a bromine atom instead of iodine.
1-tert-Butyl 3-methyl 5-chloro-1H-indazole-1,3-dicarboxylate: Contains a chlorine atom instead of iodine.
1-tert-Butyl 3-methyl 5-fluoro-1H-indazole-1,3-dicarboxylate: Features a fluorine atom in place of iodine.
Uniqueness
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets and its overall physicochemical properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-iodoindazole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(15)7-9(10)11(16-17)12(18)20-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYDZXMYKFFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736041 | |
Record name | 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-55-2 | |
Record name | 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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